Amitriptyline N-glucuronide

UGT2B10 phenotyping in vitro metabolism pharmacogenomics

Select Amitriptyline N-glucuronide (CAS 112806-33-4) for LC-MS/MS method development and UGT2B10 phenotyping. This quaternary ammonium-linked glucuronide resists acid/β-glucuronidase hydrolysis. Direct quantitation via SPE ensures accurate urinary excretion assessment (8±3-5% of dose). Essential for pharmacogenetic studies of UGT2B10 variability.

Molecular Formula C26H31NO6
Molecular Weight 453.5 g/mol
CAS No. 112806-33-4
Cat. No. B1665368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptyline N-glucuronide
CAS112806-33-4
Synonymsamitriptyline N-glucuronide
amitriptyline-N-glucuronide
AT-N-Gluc
Molecular FormulaC26H31NO6
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O
InChIInChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1
InChIKeyWXMXRAPAGYPAJI-ARXROMJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amitriptyline N‑glucuronide (CAS 112806‑33‑4): A Quaternary Ammonium‑Linked Metabolite for Specialized Analytical and Pharmacogenetic Investigations


Amitriptyline N‑glucuronide (CAS 112806‑33‑4, AT‑N‑Gluc) is a quaternary ammonium‑linked glucuronide conjugate and a direct, though quantitatively minor, urinary metabolite of the tricyclic antidepressant amitriptyline in humans [1]. It is a chemically stable, water‑soluble phase II metabolite primarily employed as an analytical reference standard for LC‑MS/MS and HPLC method development, quality control, and forensic toxicology .

Why Amitriptyline N‑glucuronide Cannot Be Substituted by the Parent Drug or Alternative TCA Metabolites in Quantitation or In Vitro Metabolism Studies


Generic substitution or reliance on the parent drug amitriptyline for analytical or in vitro investigations is scientifically invalid because the quaternary ammonium structure of this N‑glucuronide confers drastically different physicochemical and enzymatic properties compared to the tertiary amine parent and other phase I metabolites like nortriptyline. Specifically, this conjugate is resistant to acid hydrolysis and exhibits suboptimal cleavage by standard β‑glucuronidase preparations, necessitating specialized extraction or direct detection methods [1]. Furthermore, its formation is driven by a high‑affinity, isoform‑specific UGT2B10‑mediated pathway that is distinct from the CYP450‑mediated oxidative pathways generating major circulating metabolites, making it an essential, non‑interchangeable probe for UGT2B10 activity and pharmacogenetic variability [2].

Quantitative Comparative Evidence for Selecting Amitriptyline N‑glucuronide (CAS 112806‑33‑4)


UGT2B10 vs. UGT1A4 Kinetic Differentiation: Amitriptyline N‑glucuronide Formation

Amitriptyline N‑glucuronide formation exhibits a biphasic kinetic profile in human liver microsomes, with a high‑affinity component driven predominantly by UGT2B10 (Km = 2.60 µM) and a low‑affinity component attributed to UGT1A4 (Km = 448 µM) [1]. This contrasts with the glucuronidation of imipramine, clomipramine, and trimipramine, where the in vitro clearances (CLint or CLmax) are comparable between UGT2B10 and UGT1A4; for amitriptyline, the intrinsic clearance (CLint) by UGT2B10 was more than 10‑fold higher than by UGT1A4 [1].

UGT2B10 phenotyping in vitro metabolism pharmacogenomics drug‑drug interaction

Analytical Specificity: Resistance of Amitriptyline N‑glucuronide to Standard Acid and Enzymatic Hydrolysis

Amitriptyline N‑glucuronide is resistant to acid hydrolysis and exhibits significantly reduced susceptibility to enzymatic cleavage by β‑glucuronidases from Helix pomatia and E. coli compared to standard phenolic glucuronides [1]. This contrasts with the behavior of O‑glucuronide conjugates of other drugs (e.g., morphine‑3‑glucuronide) which are readily hydrolyzed. Consequently, direct measurement via solid‑phase extraction on a cation exchanger yields the highest recovery and precision for this analyte [1].

forensic toxicology method validation sample preparation conjugate analysis

In Vivo Metabolic Contribution: Amitriptyline N‑glucuronide Excretion vs. Parent Compound

In human volunteers receiving a single 25 mg oral dose, 8 ± 3% of the dose is recovered in urine as amitriptyline N‑glucuronide over 108 hours, whereas only 0.08 to 1.68% is excreted as unchanged parent amitriptyline [1]. In patients on continuous therapeutic dosing (125‑150 mg/day), a similar 8 ± 5% of the daily dose is excreted as this glucuronide in 24‑hour urine [1]. This establishes the N‑glucuronide as a quantitatively predictable urinary marker for compliance and metabolic phenotyping.

clinical pharmacokinetics mass balance pharmacogenetics

UGT2B10‑Selective Inhibition: Nicotine Effect on Amitriptyline N‑glucuronidation

Nicotine selectively inhibits UGT2B10 activity, but not UGT1A4, providing a tool to distinguish the contribution of the high‑affinity UGT2B10 pathway to amitriptyline N‑glucuronide formation. At a low tricyclic antidepressant concentration (reflecting therapeutic levels), nicotine inhibited amitriptyline glucuronidation by 33‑50% in human liver microsomes [1]. This differential inhibition profile is specific to UGT2B10 substrates; in contrast, glucuronidation of other TCAs like clomipramine and trimipramine (which show comparable clearance by both UGT1A4 and UGT2B10) is less affected by nicotine [1].

drug‑drug interaction UGT2B10 inhibitor in vitro ADME toxicology

Inter‑Individual Variability: 7‑Fold Difference in Amitriptyline N‑glucuronide Formation in Human Liver Microsomes

The rate of amitriptyline N‑glucuronide formation in human liver microsomes prepared from 13 different donors varied 7‑fold in the presence of UDP‑glucuronic acid [1]. This inter‑individual variability was not correlated with the glucuronidation of E‑10‑hydroxynortriptyline, a major CYP450‑derived metabolite, indicating that the glucuronidation pathway is independently regulated [1]. This highlights the compound's value in assessing individual metabolic capacity for direct phase II conjugation, a dimension not captured by monitoring CYP2D6/CYP2C19‑mediated phase I metabolites.

pharmacogenetics in vitro variability personalized medicine drug metabolism

N‑Glucuronidation of Hydroxylated Metabolites: Amitriptyline N‑glucuronide as a Key Intermediate

Amitriptyline N‑glucuronide serves not only as an end‑excretory metabolite but also as a metabolic intermediate that can be further hydroxylated and conjugated. In urine samples from patients, 35‑60% of conjugated 10‑hydroxyamitriptyline was found to exist as N‑glucuronides, identified by NMR and mass spectrometry [1]. A volunteer infused with amitriptyline‑N‑glucuronide excreted E‑ and Z‑10‑hydroxyamitriptyline‑N‑glucuronides, confirming that the parent N‑glucuronide is a substrate for subsequent phase I oxidation [1]. This contrasts with the primary metabolic route of amitriptyline, which involves initial N‑demethylation to nortriptyline followed by hydroxylation and conjugation [2].

drug metabolism conjugation pathways structural elucidation biomarker

Validated Application Scenarios for Amitriptyline N‑glucuronide (CAS 112806‑33‑4) Based on Quantitative Evidence


Reference Standard for Accurate Quantitation in Forensic and Clinical Toxicology

Laboratories performing confirmatory testing for amitriptyline exposure should directly incorporate a certified Amitriptyline N‑glucuronide reference standard into their LC‑MS/MS or GC‑MS workflows. The compound's documented resistance to acid and standard β‑glucuronidase hydrolysis [1] means that indirect 'total amitriptyline' methods risk significant under‑reporting. Direct quantitation of the intact glucuronide after solid‑phase extraction provides the highest precision and accurately reflects the 8 ± 3‑5% of the dose excreted via this pathway [2].

Selective Probe Substrate for In Vitro UGT2B10 Phenotyping and Drug‑Drug Interaction Studies

For researchers conducting in vitro ADME studies, Amitriptyline N‑glucuronide formation serves as a selective functional marker for human UGT2B10 activity. Using this compound at low (therapeutic) concentrations in human liver microsomes or recombinant UGT systems allows for the quantitative assessment of UGT2B10 activity, distinct from UGT1A4, due to its 172‑fold higher affinity for UGT2B10 [3]. The selective inhibition of this pathway by nicotine (33‑50%) further validates its utility for investigating smoking‑related pharmacogenetic interactions [3].

Calibrator for Investigating Inter‑Individual Pharmacogenetic Variability in Phase II Metabolism

Studies aiming to characterize the impact of UGT2B10 genetic polymorphisms on TCA metabolism require a pure, quantified reference standard of Amitriptyline N‑glucuronide. The documented 7‑fold variation in glucuronidation activity among human liver microsomes [4] establishes the biological relevance of this pathway. Using this standard enables robust calibration and cross‑study comparison, supporting the development of pharmacogenomic models that may predict individual differences in amitriptyline clearance and exposure.

Comprehensive Mass Balance and Metabolite Profiling in Clinical Pharmacology

Investigators conducting mass balance or metabolite identification studies for amitriptyline must include Amitriptyline N‑glucuronide in their analytical panel. Evidence shows that this conjugate is not merely an end product but can be further hydroxylated, with 35‑60% of urinary 10‑hydroxyamitriptyline conjugates existing as N‑glucuronides [5]. Omitting this analyte from the panel would lead to an incomplete and biased understanding of amitriptyline's metabolic fate, potentially compromising the interpretation of pharmacokinetic data and exposure‑response relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amitriptyline N-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.